

benserazide hydrochloride impurity levels specification limits

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Compound Focus: Benserazide Hydrochloride

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Impurity Specifications from a Pharmaceutical Quality Study

A 2013 study in *BMC Pharmacology and Toxicology* compared the quality of seven generic Levodopa/Benserazide products against the original product (Madopar/Prolopa). The study used Roche's approved shelf-life specifications to evaluate the generics, providing a real-world benchmark for impurity limits [1].

The table below summarizes the key specification limits for impurities as defined for the original Madopar/Prolopa product:

Parameter	Specification Limit for Tablets	Specification Limit for Capsules
Specific Degradation Products (of Benserazide HCl, e.g., Ro 04-1419, Ro 08-1580)	Not more than 3.49% [1]	Not more than 0.49% [1]
Other Impurities (Any individual unknown impurity)	Not more than 0.54% [1]	Not more than 0.24% [1]

Parameter	Specification Limit for Tablets	Specification Limit for Capsules
Total Other Impurities	Not more than 1.04% [1]	Not more than 0.54% [1]

The study found that one of the seven generic capsule products tested showed a significant deviation, with degradation products measured at **26.5% above the specification limit**, which highlights a potential quality and safety concern [1].

Advanced Protocol for Impurity Analysis

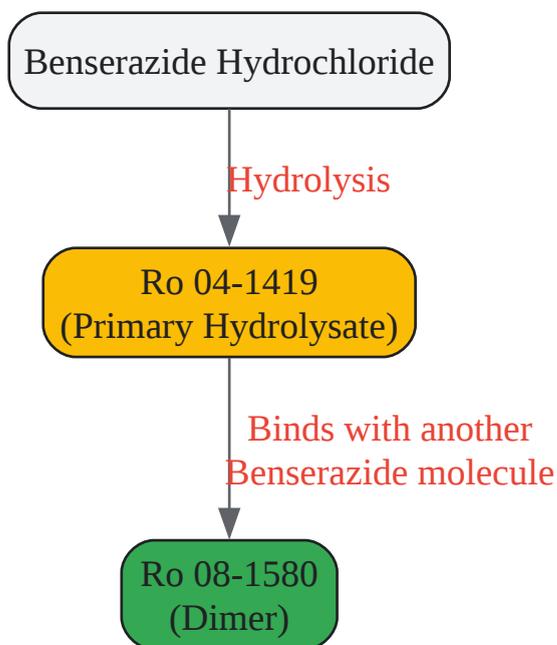
A 2024 study published in the *Journal of Analytical Chemistry* developed a modern, stability-indicating method to quantify organic impurities in Levodopa and **Benserazide Hydrochloride** combination drugs. This method is validated per ICH guidelines and is crucial for ensuring product quality and bio-efficacy [2] [3].

Key Experimental Protocol:

- **Technique:** Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
- **Column:** Zorbax SB C18 (4.6 × 250 mm, 5 μm).
- **Detection:** UV at 220 nm.
- **Flow Rate:** 1.0 mL/min.
- **Temperature:** Ambient column temperature (25°C) and 5°C autosampler temperature.
- **Mode:** Isocratic, using an ion-pair agent to enhance peak resolution.
- **Validation:** The method demonstrated satisfactory accuracy, precision, and linearity (correlation coefficient >0.995) for known impurities [2].

Understanding Impurity Formation

Benserazide Hydrochloride can decompose through hydrolysis and dimerization. The main degradation product, referred to as **Ro 04-1419**, can further react with another benserazide molecule to form a dimer, **Ro 08-1580** [1]. The following diagram illustrates this degradation pathway.



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